molecular formula C10H13ClN2O2 B13733810 2-(o-Chlorophenyl)-2-ethoxyacetamidoxime CAS No. 33954-75-5

2-(o-Chlorophenyl)-2-ethoxyacetamidoxime

Cat. No.: B13733810
CAS No.: 33954-75-5
M. Wt: 228.67 g/mol
InChI Key: PTAMVVGINUXBPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(o-Chlorophenyl)-2-ethoxyacetamidoxime is an organic compound that features a chlorinated phenyl group, an ethoxy group, and an acetamidoxime moiety

Preparation Methods

The synthesis of 2-(o-Chlorophenyl)-2-ethoxyacetamidoxime typically involves multiple steps. One common method starts with the chlorination of phenol to produce o-chlorophenol. This is followed by the introduction of an ethoxy group through an etherification reaction. The final step involves the formation of the acetamidoxime moiety through a reaction with hydroxylamine and acetic anhydride under controlled conditions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-(o-Chlorophenyl)-2-ethoxyacetamidoxime can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the acetamidoxime group to primary amines.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(o-Chlorophenyl)-2-ethoxyacetamidoxime has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(o-Chlorophenyl)-2-ethoxyacetamidoxime involves its interaction with specific molecular targets. The acetamidoxime moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorinated phenyl group may also interact with hydrophobic pockets within proteins, affecting their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

2-(o-Chlorophenyl)-2-ethoxyacetamidoxime can be compared with other similar compounds such as:

    2-Chlorophenol: Shares the chlorinated phenyl group but lacks the ethoxy and acetamidoxime moieties.

    Mitotane: Contains a chlorinated phenyl group and is used in the treatment of adrenocortical carcinoma.

    Ketamine: Features a chlorinated phenyl group and is used as an anesthetic and antidepressant. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

33954-75-5

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

2-(2-chlorophenyl)-2-ethoxy-N'-hydroxyethanimidamide

InChI

InChI=1S/C10H13ClN2O2/c1-2-15-9(10(12)13-14)7-5-3-4-6-8(7)11/h3-6,9,14H,2H2,1H3,(H2,12,13)

InChI Key

PTAMVVGINUXBPU-UHFFFAOYSA-N

Isomeric SMILES

CCOC(C1=CC=CC=C1Cl)/C(=N/O)/N

Canonical SMILES

CCOC(C1=CC=CC=C1Cl)C(=NO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.